![molecular formula C22H28N4O2 B2774291 Benzyl (1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamate CAS No. 1904420-08-1](/img/structure/B2774291.png)
Benzyl (1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, the synthesis of ethyl 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl) piperidine-4-carboxylate involves two nucleophilic replacement reactions, i.e., initial replacement of the hydroxyl group by chlorine in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group, a carbamate group, a piperidin-4-yl group, and a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl group. The exact structure can be determined using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .Scientific Research Applications
- Benzyl THQPC serves as a building block in medicinal chemistry due to its piperazine-fused triazolo-pyrazine platform. Researchers have developed synthetic approaches to create a small library of triazolopyrazines with diverse substituents at position 3. These derivatives hold promise for further drug-oriented synthesis .
- Indole derivatives, including those related to Benzyl THQPC, have been explored for their anti-HIV potential. While specific studies on this compound are limited, the broader class of indole-based molecules has shown promise in inhibiting HIV-1 .
- Although direct studies on Benzyl THQPC’s anticancer effects are scarce, related compounds with similar structural features (such as 1,6-naphthyridines) exhibit pharmacological activity. These include anti-cancer, anti-microbial, analgesic, anti-inflammatory, and antioxidant properties .
- Benzyl THQPC’s core structure falls within the concept of “privileged structures.” These are often-occurring fragments that serve as platforms for derivatization, leading to novel receptor agonists and antagonists. Although not exclusive to this compound, understanding privileged structures informs drug discovery efforts .
Medicinal Chemistry and Drug Development
Anti-HIV Activity
Anticancer Properties
Privileged Structures in Medicinal Chemistry
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16-23-20-10-6-5-9-19(20)21(24-16)26-13-11-18(12-14-26)25-22(27)28-15-17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPZPZPSOXTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamate |
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